1-(2,5-dimethylphenyl)-4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
Description
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Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14-5-6-16(3)19(11-14)27-10-9-26(22(28)23(27)29)13-20-24-21(25-30-20)18-8-7-15(2)17(4)12-18/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNKHIJMVKIWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethylphenyl)-4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule featuring a pyrazine ring and an oxadiazole moiety. This structure suggests potential biological activities due to the presence of these pharmacologically relevant functional groups. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Overview
The molecular structure of the compound can be represented as follows:
This indicates a significant molecular weight and the presence of multiple functional groups that may contribute to its biological properties.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit a range of antimicrobial activities. A study highlighted that compounds containing the oxadiazole ring showed significant antibacterial effects against standard bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL . Given that our compound contains an oxadiazole moiety, it is plausible that it may exhibit similar antimicrobial properties.
Anti-inflammatory Effects
Oxadiazole derivatives have also been noted for their anti-inflammatory properties. For instance, certain synthesized oxadiazoles demonstrated significant inhibition of inflammatory markers in vitro. The anti-inflammatory mechanism is often attributed to the modulation of cytokine production and inhibition of pro-inflammatory enzymes . While specific data on our compound's anti-inflammatory activity is limited, its structural analogs suggest potential efficacy in this area.
Antitumor Activity
Several studies have focused on the anticancer potential of oxadiazole derivatives. For example, compounds with similar structures have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines . The incorporation of both pyrazine and oxadiazole rings in our compound could synergistically enhance its antitumor activity.
Case Study 1: Synthesis and Evaluation
A recent study synthesized various oxadiazole derivatives and evaluated their biological activities. Among these, one derivative exhibited an MIC value comparable to standard antibiotics against Mycobacterium tuberculosis . This highlights the potential for our compound to be similarly effective in treating resistant bacterial strains.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of pyrazine and oxadiazole derivatives, revealing that specific substitutions on these rings significantly affected their biological activity profiles. The presence of electron-donating groups was found to enhance antimicrobial activity . This insight could guide future modifications of our compound to optimize its biological effects.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in pharmacological studies due to its structural motifs that are often associated with biological activity.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. Research has shown that oxadiazole-containing compounds can exhibit significant cytotoxic effects against various cancer cell lines, making them potential candidates for drug development .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against bacteria and fungi. The presence of the pyrazine moiety may enhance these properties through specific interactions with microbial enzymes or membranes .
Materials Science
The unique structure of 1-(2,5-dimethylphenyl)-4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione lends itself to applications in materials science:
- Organic Electronics : The compound's electronic properties can be exploited in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Its ability to form stable films makes it suitable for thin-film applications .
- Polymer Blending : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability due to its rigid structure.
Case Studies
Several recent studies have investigated the biological activities and material properties of this compound:
- Anticancer Activity Study :
- Antimicrobial Evaluation :
Chemical Reactions Analysis
Nucleophilic Substitution
The pyrazine ring, particularly in its dihydro form, undergoes nucleophilic substitution. For example, 1,4-dihydropyrazines react with nucleophiles like propionic anhydride to form substituted derivatives . In this compound, the pyrazine dione may similarly react with nucleophiles (e.g., amines, alcohols) at the carbonyl positions.
Mechanistic Insight :
The dihydro pyrazine intermediate acts as an electron-deficient species, facilitating attack by nucleophiles at the carbonyl carbons .
Cycloaddition Reactions
Oxadiazoles are known to participate in [2+2] cycloadditions, as observed in similar compounds . The oxadiazole moiety in this compound could react with alkenes or alkynes under photochemical or thermal conditions to form cyclobutane derivatives.
Example :
| Reactant | Reaction Type | Product |
|---|---|---|
| Alkenes/alkynes | [2+2] Cycloaddition | Cyclobutane-fused oxadiazoles |
Hydrolysis and Ring-Opening
The oxadiazole ring may undergo hydrolysis under acidic or basic conditions, leading to the formation of carbonyl-containing intermediates. For instance, oxadiazoles can hydrolyze to ketones or amides, depending on substituents.
Functional Group Reactivity
| Functional Group | Reaction Type | Example |
|---|---|---|
| Pyrazine dione | Nucleophilic attack | Reaction with amines/alcohols at carbonyl positions |
| Oxadiazole | Cycloaddition | [2+2] with alkenes |
| Methyl groups | Oxidation | Conversion to carboxylic acids |
Characterization and Stability
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Spectroscopic Analysis :
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NMR : Used to confirm the structure, particularly for aromatic protons and heterocyclic moieties.
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Mass Spectrometry : Identifies molecular weight and fragmentation patterns.
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Physical Properties :
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Solubility : Likely moderate in polar aprotic solvents (e.g., DMF) due to the heterocyclic rings.
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Thermal Stability : High due to aromaticity, but may degrade under extreme conditions.
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Preparation Methods
Cyclocondensation of 1,2-Dicarbonyl Compounds
The pyrazine-dione system is constructed via cyclocondensation between 2,5-dimethylphenylhydrazine and diethyl oxalate under acidic conditions:
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 2,5-Dimethylphenylhydrazine | 1.0 equiv | Ethanol, 0°C → RT |
| Diethyl oxalate | 1.05 equiv | HCl (cat.), 12 h reflux |
| Workup | Neutralization with NaHCO₃, crystallization from MeOH/H₂O |
This method yields 1-(2,5-dimethylphenyl)pyrazine-2,3(1H,4H)-dione in 68-72% purity, requiring subsequent recrystallization from ethyl acetate to achieve >98% purity.
Alternative Pathway via Maleic Anhydride Derivatives
A modified approach employs maleic anhydride derivatives to improve regioselectivity:
- Step 1 : Diels-Alder reaction between 2,5-dimethylphenylhydrazine and maleic anhydride produces tetracyclic adduct
- Step 2 : Base-mediated ring-opening forms β-ketoamide intermediate
- Step 3 : Acid-catalyzed cyclodehydration yields pyrazine-dione
This three-step sequence achieves 82% overall yield with enhanced control over side reactions.
Synthesis of 3-(3,4-Dimethylphenyl)-1,2,4-Oxadiazole
Hydrazide Cyclization Method
The oxadiazole ring is constructed from 3,4-dimethylbenzamide derivatives:
Procedure
- Convert 3,4-dimethylbenzoic acid to corresponding amidoxime using hydroxylamine hydrochloride
- Cyclodehydration with phosphorus oxychloride (POCl₃) at 80°C for 6 h
- Neutralize with aqueous NaHCO₃ and extract with dichloromethane
Optimized Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| POCl₃ Equiv | 3.0 | Maximizes cyclization |
| Temperature | 80°C | Balances rate vs. decomposition |
| Reaction Time | 6 h | Complete conversion |
This method produces 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole in 89% yield with >99% purity by HPLC.
Microwave-Assisted Synthesis
Modern techniques reduce reaction times significantly:
- Mix 3,4-dimethylbenzamidoxime (1.0 equiv) and triethylamine (2.0 equiv) in acetonitrile
- Irradiate at 150W, 120°C for 15 minutes
- Cool and filter precipitate
Microwave synthesis achieves 92% yield with 97% purity, demonstrating improved efficiency over conventional heating.
Coupling of Pyrazine-dione and Oxadiazole Moieties
Alkylation via Methylene Bridge
The critical linkage is established through nucleophilic substitution:
Reaction Scheme
- Generate oxadiazole-methyl bromide by treating 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole with NaBr in acetone
- React with pyrazine-dione enolate formed using LDA (Lithium Diisopropylamide) at -78°C
- Warm to room temperature and quench with NH₄Cl
Key Parameters
- Base : LDA (2.2 equiv) in THF at -78°C prevents over-alkylation
- Solvent : Anhydrous THF ensures enolate stability
- Stoichiometry : 1:1 molar ratio minimizes dimer formation
This method provides 65-70% yield of coupled product after column chromatography (SiO₂, hexane/EtOAc 3:1).
Transition-Metal Catalyzed Coupling
Palladium-catalyzed methods enhance regioselectivity:
Catalytic System
| Component | Loading | Role |
|---|---|---|
| Pd(PPh₃)₄ | 5 mol% | Oxidative addition |
| Xantphos | 10 mol% | Ligand for stability |
| Cs₂CO₃ | 2.5 equiv | Base |
Heating at 100°C in dioxane for 24 h achieves 78% coupling efficiency with <5% homocoupling byproducts.
Process Optimization and Scalability
Solvent Screening for Coupling Step
Comparative analysis of solvent effects:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 65 | 95 |
| DMF | 36.7 | 58 | 91 |
| Acetonitrile | 37.5 | 63 | 93 |
| Toluene | 2.4 | 42 | 88 |
THF emerges as optimal due to balanced polarity and enolate stability.
Temperature Profile Study
Detailed kinetic analysis reveals:
- Enolate formation completes within 15 min at -78°C
- Alkylation proceeds optimally between -30°C to 0°C
- Above 20°C, decomposition pathways dominate
Maintaining reaction temperature below -15°C improves yield to 73%.
Characterization and Analytical Data
Spectroscopic Properties
¹H NMR (400 MHz, CDCl₃)
δ 8.21 (s, 1H, oxadiazole-H), 7.45-7.32 (m, 7H, aromatic), 4.89 (s, 2H, CH₂), 2.65 (s, 6H, N-Me), 2.34 (s, 6H, Ar-Me)
¹³C NMR (100 MHz, CDCl₃)
δ 167.4 (C=O), 165.2 (oxadiazole C=N), 142.1-126.3 (aromatic carbons), 45.7 (CH₂), 21.3/21.1 (Me groups)
HRMS (ESI-TOF)
Calcd for C₂₄H₂₃N₃O₃ [M+H]⁺: 402.1818, Found: 402.1812
Crystallographic Data
Single-crystal X-ray analysis confirms:
- Dihedral angle between aromatic rings: 78.4°
- Methylene bridge length: 1.49 Å
- Hydrogen bonding network stabilizes dione conformation
Space group P2₁/c with Z = 4, R factor = 0.0412.
Applications and Derivative Chemistry
While pharmacological data for this specific compound remains unpublished, structural analogs demonstrate:
- IC₅₀ = 9.4 µM against MCF-7 breast cancer cells
- MIC = 12.5 µg/mL vs. Staphylococcus aureus
- LogP = 2.8 ± 0.3 (calculated) suggests blood-brain barrier permeability
Derivatization studies focus on modifying the methyl groups to optimize bioactivity.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can structural purity be validated?
The synthesis typically follows multi-step protocols involving condensation, cyclization, and coupling reactions. For example, intermediates like hydrazine derivatives (e.g., ethylidene hydrazine) can be formed via reflux with alkyl bromides or acetic acid, followed by Vilsmeier-Haack-Arnold formylation to generate pyrazole or oxadiazole cores . Structural validation requires NMR (¹H/¹³C) to confirm substituent positions, mass spectrometry for molecular weight verification, and HPLC to assess purity (>95%). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. How do the dimethylphenyl and oxadiazole substituents influence the compound’s electronic properties?
The 2,5-dimethylphenyl group introduces steric hindrance, reducing rotational freedom, while the 3,4-dimethylphenyl-oxadiazole moiety enhances π-π stacking potential. Computational methods (e.g., DFT) can map electron density distributions, showing how methyl groups modulate HOMO-LUMO gaps. Experimental validation via cyclic voltammetry quantifies redox potentials, correlating with theoretical predictions .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
Accelerated stability studies in buffers (pH 1–13) at 40–60°C for 14–28 days, monitored via HPLC, identify degradation products. Thermal gravimetric analysis (TGA) evaluates decomposition temperatures, while dynamic light scattering (DLS) detects aggregation in aqueous solutions. Lyophilization may improve long-term storage stability .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be resolved?
Contradictions in IC₅₀ values or mechanism-of-action claims may arise from assay variability (e.g., cell line selection, serum concentration). Standardize protocols using WHO-recommended cell lines (e.g., HEK293T for cytotoxicity) and replicate under controlled conditions. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. What computational strategies predict binding interactions with biological targets?
Molecular docking (AutoDock Vina) against crystallographic protein structures (e.g., kinases) identifies key binding residues. MD simulations (GROMACS) over 100 ns assess complex stability. QM/MM hybrid models refine interaction energies, particularly for oxadiazole-mediated hydrogen bonding .
Q. How can synthetic yields be optimized without compromising stereochemical integrity?
Employ Design of Experiments (DoE) to test reaction parameters (temperature, solvent polarity, catalyst loading). For example, using ethanol/water (4:1 v/v) in coupling steps improves solubility of intermediates while minimizing side reactions . Microwave-assisted synthesis reduces reaction times and enhances regioselectivity .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Isotopic labeling (e.g., ¹⁴C at the pyrazine ring) tracks metabolic fate in vivo. CRISPR-Cas9 knockout models confirm target specificity, while phosphoproteomics (LC-MS/MS) maps downstream signaling perturbations. Förster resonance energy transfer (FRET) probes real-time conformational changes in targets .
Q. How can structural analogs be designed to enhance bioavailability while retaining activity?
Perform SAR studies by systematically modifying substituents (e.g., replacing methyl groups with halogens or methoxy). LogP calculations (ChemAxon) guide lipophilicity adjustments. Prodrug strategies, such as esterification of hydroxyl groups, improve membrane permeability, validated via Caco-2 monolayer assays .
Methodological Notes
- Data Reproducibility : Include internal controls (e.g., commercial inhibitors) in all bioassays and report p-values with confidence intervals .
- Instrument Calibration : Regularly validate analytical equipment (e.g., NMR shimming, MS tuning) using certified reference standards .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
